2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(4-methoxyphenyl)acetamide
Overview
Description
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound featuring an imidazo[2,1-c][1,2,4]triazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents include glyoxal, ammonia, and various phenyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazo[2,1-c][1,2,4]triazin core.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action for 2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share the imidazole core but differ in functional groups.
Triazine Derivatives: Similar triazine core but with different substituents.
Benzothiadiazine Derivatives: Similar in structure but contain sulfur atoms.
Uniqueness
2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and the imidazo[2,1-c][1,2,4]triazin core, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-29-16-9-7-14(8-10-16)21-17(26)13-25-19(28)18(27)24-12-11-23(20(24)22-25)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXDOHJDPAXGGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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